molecular formula C11H24BrN B12193550 N-(3-bromopropyl)-N-butylbutan-1-amine

N-(3-bromopropyl)-N-butylbutan-1-amine

Cat. No.: B12193550
M. Wt: 250.22 g/mol
InChI Key: JJMBVJRWKZZPFY-UHFFFAOYSA-N
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Description

1-Butanamine, N-(3-bromopropyl)-N-butyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to the nitrogen atom, along with a 3-bromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanamine, N-(3-bromopropyl)-N-butyl- can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1-butanamine with 1-bromopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the amine on the alkyl halide.

Industrial Production Methods

In an industrial setting, the production of 1-butanamine, N-(3-bromopropyl)-N-butyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N-(3-bromopropyl)-N-butyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different substituted amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Substituted amines.

    Oxidation Reactions: Amides or nitriles.

    Reduction Reactions: Primary amines.

Scientific Research Applications

1-Butanamine, N-(3-bromopropyl)-N-butyl- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-(3-bromopropyl)-N-butyl- involves its interaction with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The nitrogen atom in the amine group can act as a nucleophile, attacking electrophilic centers in other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine, N-(3-chloropropyl)-N-butyl-: Similar structure but with a chlorine atom instead of bromine.

    1-Butanamine, N-(3-iodopropyl)-N-butyl-: Similar structure but with an iodine atom instead of bromine.

    1-Butanamine, N-(3-fluoropropyl)-N-butyl-: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-Butanamine, N-(3-bromopropyl)-N-butyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Bromine is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.

Properties

Molecular Formula

C11H24BrN

Molecular Weight

250.22 g/mol

IUPAC Name

N-(3-bromopropyl)-N-butylbutan-1-amine

InChI

InChI=1S/C11H24BrN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3

InChI Key

JJMBVJRWKZZPFY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCBr

Origin of Product

United States

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